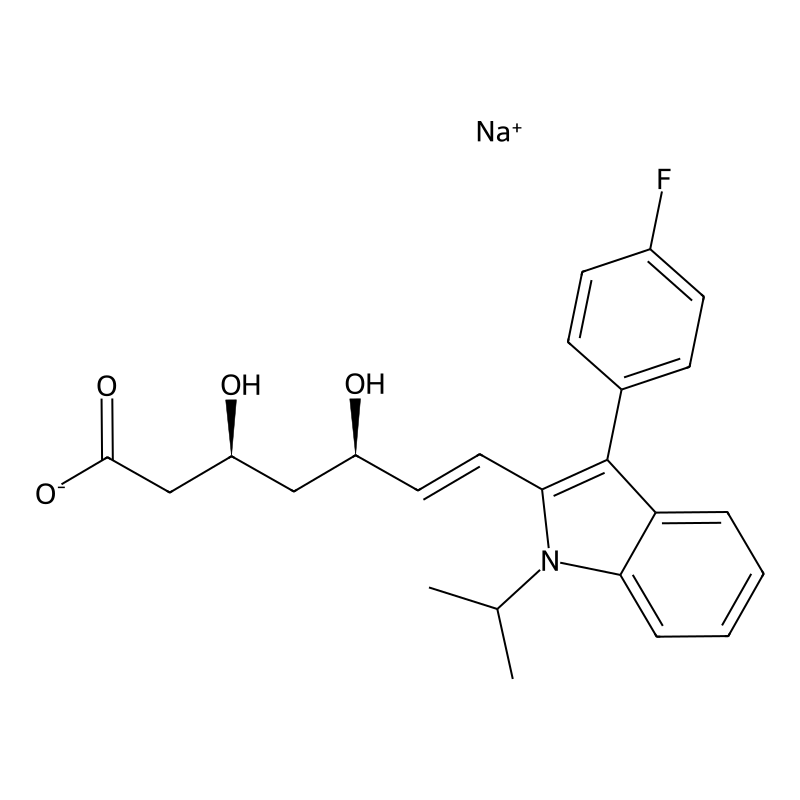

Fluvastatin sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of HMG-CoA Reductase

Fluvastatin sodium's primary mechanism of action involves inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the liver's production of cholesterol. By inhibiting HMG-CoA reductase, fluvastatin sodium reduces the amount of cholesterol synthesized within the body []. This allows for a better understanding of how cholesterol production is regulated and how manipulating this pathway can influence blood lipid profiles.

Cellular Cholesterol Uptake and Transport

Studies utilize fluvastatin sodium to investigate how cells take up cholesterol from lipoproteins in the bloodstream. By observing the impact of fluvastatin on cellular cholesterol uptake, researchers can gain insights into the mechanisms that govern this process and how they might be targeted for therapeutic purposes [].

Modeling Dyslipidemia and Cardiovascular Disease

Fluvastatin sodium can be used in animal models to induce dyslipidemia, a condition characterized by abnormal levels of blood fats. This allows researchers to study the development and progression of atherosclerosis, a major risk factor for cardiovascular disease. By observing how fluvastatin treatment impacts these models, scientists can evaluate its potential for preventing or treating cardiovascular complications.

Fluvastatin sodium is a synthetic compound belonging to the statin class of medications, primarily used to manage hypercholesterolemia and reduce the risk of cardiovascular diseases. It functions as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase, an enzyme critical in the cholesterol biosynthesis pathway. The chemical formula for fluvastatin sodium is , and its IUPAC name is sodium (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate .

As mentioned earlier, fluvastatin sodium inhibits the enzyme HMG-CoA reductase in the liver. This enzyme plays a crucial role in the mevalonate pathway, which is responsible for cholesterol synthesis []. By inhibiting this enzyme, fluvastatin reduces the production of LDL cholesterol, thereby lowering blood cholesterol levels []. This mechanism has been validated through extensive research, making fluvastatin a well-understood cholesterol-lowering medication [].

Fluvastatin sodium's primary mechanism involves the inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a precursor in cholesterol synthesis. This action effectively lowers cholesterol levels in the bloodstream. The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2C9, leading to various metabolites that are less active than the parent compound .

Fluvastatin sodium exhibits significant biological activity as an antilipemic agent. Clinical studies have demonstrated that it can reduce total cholesterol levels by 10.7% to 24.9%, low-density lipoprotein cholesterol by 15.2% to 34.9%, and triglycerides by 3% to 17.5% depending on the dosage administered . Its bioavailability ranges from 24% to 30%, and it is highly protein-bound (over 98%) in plasma, which influences its pharmacokinetics and interactions with other drugs .

The synthesis of fluvastatin sodium involves several steps that include the construction of its indole structure and subsequent modifications to introduce the necessary functional groups. The process typically employs various organic synthesis techniques such as:

- Formation of the Indole Ring: Utilizing cyclization reactions.

- Introduction of Side Chains: Employing alkylation and acylation reactions.

- Final Modifications: Converting intermediates into the final product through esterification and salt formation with sodium .

Fluvastatin sodium has a lower potential for drug-drug interactions compared to other statins due to its metabolism primarily via CYP2C9 rather than CYP3A4, which is commonly involved in many drug interactions . Notably, fluconazole can increase fluvastatin levels due to its inhibitory effect on CYP2C9 . Other common interactions include:

- Warfarin: Fluvastatin does not significantly affect warfarin levels.

- Other Statins: Lower likelihood of cumulative side effects when used with other statins due to different metabolic pathways .

Fluvastatin sodium can be compared with several other statins, each having unique properties:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Atorvastatin | CHFNO | Inhibits HMG-CoA reductase | Longer half-life, broader spectrum of LDL reduction |

| Simvastatin | CHO | Inhibits HMG-CoA reductase | Prodrug requiring metabolic activation |

| Lovastatin | CHO | Inhibits HMG-CoA reductase | Derived from fungal sources |

| Rosuvastatin | CHFNO | Inhibits HMG-CoA reductase | Higher potency in LDL reduction |

Uniqueness of Fluvastatin Sodium

Fluvastatin is notable for being the first entirely synthetic statin, distinguishing it from others derived from fungal sources. Its specific metabolic pathway also contributes to a reduced interaction profile, making it a preferred choice for patients who may be on multiple medications .

Fluvastatin sodium exhibits distinct solubility characteristics across different media, reflecting its amphiphilic nature and ionic character. The compound demonstrates variable solubility profiles depending on the solvent system employed and environmental conditions [1] [2] [3].

In aqueous media, fluvastatin sodium shows moderate to good solubility with significant variations reported across different sources. The compound achieves a solubility of at least 9 mg/mL in water, corresponding to approximately 20.8 millimolar concentration [4] [5]. However, alternative sources report substantially higher aqueous solubility values of 30 mg/mL (69.3 millimolar) [5]. This discrepancy may be attributed to differences in water quality, temperature, or the specific hydrate form of the compound analyzed.

The solubility behavior in buffered aqueous systems reveals notable pH-dependent characteristics. In phosphate buffered saline at physiological pH 7.2, fluvastatin sodium demonstrates markedly reduced solubility of approximately 0.2 mg/mL (0.46 millimolar) [1] [2] [3]. This reduced solubility in buffered systems compared to pure water suggests potential ionic interactions or pH-sensitive precipitation phenomena.

Table 1: Solubility Profile of Fluvastatin Sodium in Various Media

| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |

|---|---|---|---|

| Water | ≥9 | ≥20.8 | [4] [5] |

| Water (different source) | 30 | 69.3 | [5] |

| Phosphate Buffered Saline (pH 7.2) | 0.2 | 0.46 | [1] [2] [3] |

| Dimethyl Sulfoxide (DMSO) | 10 | 23.1 | [1] [2] [3] |

| Dimethylformamide (DMF) | 10 | 23.1 | [1] [2] [3] |

| Ethanol | 0.5 | 1.15 | [1] [2] [3] |

| Methanol | Soluble | Not specified | [5] [6] |

Organic solvent systems demonstrate enhanced solubility profiles for fluvastatin sodium. Both dimethyl sulfoxide and dimethylformamide achieve optimal solubility of 10 mg/mL (23.1 millimolar), representing approximately 50-fold improvement over physiological buffer conditions [1] [2] [3]. These polar aprotic solvents provide favorable solvation environments for the ionic sodium salt while accommodating the hydrophobic indole moiety.

Alcoholic solvents exhibit more modest solubility enhancement. Ethanol achieves limited solubility of 0.5 mg/mL (1.15 millimolar), while methanol provides qualitatively described solubility without specific quantitative data [1] [2] [3] [5]. The reduced solubility in alcoholic systems compared to highly polar aprotic solvents suggests that hydrogen bonding interactions alone are insufficient for optimal solvation of the compound.

The solubility characteristics of fluvastatin sodium are intrinsically linked to its hygroscopic nature and crystal form. The compound readily absorbs atmospheric moisture, which can significantly influence its apparent solubility and stability characteristics [7] [8] [9]. Multiple crystal forms and hydrates have been identified, with water content ranging from 3-4% in the monohydrate form to as high as 32% in other hydrated forms [7] [8] [10].

Thermal Stability and Degradation Kinetics

Fluvastatin sodium demonstrates complex thermal behavior characterized by multiple thermal events and temperature-dependent degradation pathways. Differential scanning calorimetry analyses reveal distinct thermal transitions that provide insights into the compound's thermal stability profile [7] [11].

The compound exhibits a characteristic melting point range of 194-197°C, representing the transition from crystalline solid to liquid phase [4] [5]. However, thermal decomposition occurs at slightly higher temperatures, with differential scanning calorimetry studies identifying a sharp endothermic peak at 211.29°C corresponding to thermal decomposition [11]. This relatively narrow temperature window between melting and decomposition indicates limited thermal stability at elevated temperatures.

Multiple crystalline forms of fluvastatin sodium demonstrate different thermal behaviors. Form I hydrate shows endothermic events at approximately 145°C, while Form II hydrate exhibits thermal transitions at 107.21°C and 149.34°C [7]. These variations in thermal profiles reflect differences in crystal packing arrangements and hydration states, influencing the overall thermal stability of each form.

Table 2: Thermal Characteristics of Fluvastatin Sodium Forms

| Crystal Form | Endothermic Peak 1 (°C) | Endothermic Peak 2 (°C) | Water Content (%) | Reference |

|---|---|---|---|---|

| Form I (Commercial) | ~145 | ~145 | 4.0 | [7] |

| Form II (USP) | 107.21 | 149.34 | 9.2 | [7] |

| Ethanol Solvate | 120.20 | 149.34 | Variable | [7] |

Under controlled thermal stress conditions, fluvastatin sodium demonstrates relatively good thermal stability. Exposure to 80°C for 24 hours results in minimal degradation of only 2.65% [12] [13]. This suggests that the compound can withstand moderate thermal stress without significant decomposition, making it suitable for processing conditions requiring elevated temperatures.

The degradation kinetics under various stress conditions follow first-order kinetics, with temperature-dependent rate constants. Under acidic conditions (0.1M hydrochloric acid at 70°C), the compound exhibits rapid degradation with a half-life ranging from 33.59 to 52.10 minutes depending on the specific temperature [12]. The degradation rate is particularly severe, with approximately 45% degradation per hour and only 10.1% of the original compound remaining after extended exposure [12] [13].

Alkaline conditions (0.1M sodium hydroxide at 70°C) result in substantial degradation with 61.2% drug decomposition [12] [13]. Oxidative stress conditions (3% hydrogen peroxide at 70°C) produce 43% drug decomposition with temperature-dependent half-lives ranging from 100.30 to 376.13 minutes [12].

Table 3: Degradation Kinetics Under Stress Conditions

| Degradation Condition | Degradation Rate/Extent | Half-life (t½) | Reference |

|---|---|---|---|

| Acidic Hydrolysis (0.1M HCl, 70°C) | ~45%/hour, 10.1% assay remaining | 33.59-52.10 min (temperature dependent) | [12] [13] |

| Alkaline Hydrolysis (0.1M NaOH, 70°C) | 61.2% drug decomposition | Not specified | [12] [13] |

| Oxidative Stress (3% H₂O₂, 70°C) | 43% drug decomposition | 100.30-376.13 min (temperature dependent) | [12] [13] |

| Thermal Degradation (80°C, 24h) | 2.65% degradation | Not specified | [12] [13] |

The activation energy for degradation processes varies significantly with the degradation pathway. The Arrhenius equation parameters indicate that acidic degradation has lower activation energy compared to oxidative degradation, explaining the rapid kinetics observed under acidic conditions [12].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/

Storage

UNII

Related CAS

93957-55-2 (Parent)

GHS Hazard Statements

H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (12.5%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (12.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (12.5%): May cause cancer [Danger Carcinogenicity];

H351 (12.5%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (37.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (12.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (12.5%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Fluvastatin capsules are indicated: as an adjunct to diet to reduce elevated total cholesterol (Total-C), low-density lipoprotein cholesterol (LDL-C), triglyceride (TG) and apolipoprotein B (Apo B) levels, and to increase high-density lipoprotein cholesterol (HDL-C) in patients with primary hypercholesterolemia and mixed dyslipidemia (Fredrickson Type IIa and IIb); As an adjunct to diet to reduce Total-C, LDL-C, and Apo B levels in adolescent boys and adolescent girls who are at least one year post-menarche, 10 to 16 years of age, with heterozygous familial hypercholesterolemia and the following findings are present: 1. LDL-C remains >/= 190 mg/dL or 2. LDL-C remains >/= 160 mg/dL and: there is a positive family history of premature cardiovascular disease or two or more other cardiovascular disease risk factors are present. /Included in US product label/

In patients with clinically evident coronary heart disease (CHD), fluvastatin capsules are indicated to: reduce the risk of undergoing coronary revascularization procedures and slow the progression of coronary atherosclerosis. /Included in US product label/

Fluvastatin has reduced total and LDL-cholesterol concentrations in a few patients with hypercholesterolemia associated with or exacerbated by diabetes mellitus (diabetic dyslipidemia), renal insufficiency,cardiac or renal transplantation, or nephrotic syndrome (nephrotic hyperlipidemia). Fluvastatin also has been shown to decrease proteinuria in patients with immunoglobulin A nephropathy. Additional studies are necessary to determine the role, if any, of fluvastatin therapy in patients with these disorders. /NOT included in US product label/

Pharmacology

Mechanism of Action

Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration.

Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins.

Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ...

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

HMGCR [HSA:3156] [KO:K00021]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Absorption Distribution and Excretion

When orally administered, fluvastatin is primarily excreted in the faces ( ~90%) as metabolites, with less than 2% present as unchanged drug. Approximately 5% was recovered in the urine.

0.35 L/kg

0.8 L/h/kg

107 ± 38.1 L/h [Hypercholesterolemia patients receiving a single dose of 20 mg]

87.8 ± 45 L/h [Hypercholesterolemia patients receiving 20 mg twice daily]

108 ± 44.7 L/h [Hypercholesterolemia patients receiving 40 mg single]

64.2 ± 21.1 L/h [Hypercholesterolemia patients receiving 40 mg twice daily]

/MILK/ Based on animal data, fluvastatin is present in breast milk in a 2:1 ratio (milk:plasma).

Following oral administration of the capsule, fluvastatin reaches peak concentrations in less than 1 hour. The absolute bioavailability is 24% (range 9% to 50%) after administration of a 10 mg dose.

Fluvastatin is 98% bound to plasma proteins. The mean volume of distribution (VDss) is estimated at 0.35 L/kg. At therapeutic concentrations, the protein binding of fluvastatin is not affected by warfarin, salicylic acid and glyburide.

Fluvastatin administered as fluvastatin sodium extended-release 80 mg tablets reaches peak concentration in approximately 3 hours under fasting conditions, after a low fat meal, or 2.5 hours after a low fat meal. The mean relative bioavailability of the extended-release tablet is approximately 29% (range: 9% to 66%) compared to that of the fluvastatin immediate-release capsule administered under fasting conditions. Administration of a high fat meal delayed the absorption (Tmax: 6 hr) and increased the bioavailability of the extended-release tablet by approximately 50%. However, the maximum concentration of fluvastatin sodium extended-release tablets seen after a high fat meal is less than the peak concentration following a single dose or twice daily dose of the 40 mg fluvastatin capsule.

For more Absorption, Distribution and Excretion (Complete) data for Fluvastatin (8 total), please visit the HSDB record page.

Metabolism Metabolites

In vitro data indicate that fluvastatin metabolism involves multiple Cytochrome P450 (CYP) isozymes. CYP2C9 isoenzyme is primarily involved in the metabolism of fluvastatin (approximately 75%), while CYP2C8 and CYP3A4 isoenzymes are involved to a much less extent, i.e., approximately 5% and approximately 20%, respectively.

Fluvastatin is metabolized in the liver, primarily via hydroxylation of the indole ring at the 5 and 6 positions. N-dealkylation and beta-oxidation of the side-chain also occurs. The hydroxy metabolites have some pharmacologic activity, but do not circulate in the blood. Fluvastatin has two enantiomers. Both enantiomers of fluvastatin are metabolized in a similar manner.

Associated Chemicals

Wikipedia

Drug Warnings

There have been rare postmarketing reports of fatal and non-fatal hepatic failure in patients taking statins, including fluvastatin. If serious liver injury with clinical symptoms and/or hyperbilirubinemia or jaundice occurs during treatment with fluvastatin sodium, promptly interrupt therapy. If an alternate etiology is not found do not restart fluvastatin sodium.

Fluvastatin is secreted into the breast milk of animals and because HMG-CoA reductase inhibitors have the potential to cause serious adverse reactions in nursing infants, women who require treatment with fluvastatin capsules should be advised not to breastfeed their infants.

Fluvastatin capsules are contraindicated in women who are pregnant or may become pregnant. Serum cholesterol and triglycerides increase during normal pregnancy, and cholesterol or cholesterol derivatives are essential for fetal development. Fluvastatin capsules may cause fetal harm when administered to pregnant women. Atherosclerosis is a chronic process and the discontinuation of lipid-lowering drugs during pregnancy should have little impact on the outcome of long-term therapy of primary hypercholesterolemia. Fluvastatin capsules should be administered to women of childbearing age only when such patients are highly unlikely to conceive and have been informed of the potential hazards. If the patient becomes pregnant while taking this drug, fluvastatin capsules should be discontinued and the patient should be apprised of the potential hazard to the fetus.

For more Drug Warnings (Complete) data for Fluvastatin (24 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of fluvastatin is approximately 3 hours.

Use Classification

Methods of Manufacturing

Preparation: F.G. Kathawala, World Intellectual Property Organization patent 8402131; idem, United States of America patent 4739073 (1984, 1988 both to Sandoz).

Clinical Laboratory Methods

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F).

Interactions

Bleeding and/or increased prothrombin times have been reported in patients taking coumarin anticoagulants concomitantly with other HMG-CoA reductase inhibitors. Therefore, patients receiving warfarin-type anticoagulants should have their prothrombin times closely monitored when fluvastatin sodium is initiated or the dosage of fluvastatin sodium is changed.

Concomitant administration of fluvastatin and phenytoin increased phenytoin exposures. Patients should continue to be monitored appropriately when fluvastatin therapy is initiated or when fluvastatin dose is changed.

Concomitant administration of fluvastatin and glyburide increased glyburide exposures. Patients on concomitant therapy of glyburide and fluvastatin should continue to be monitored appropriately.

For more Interactions (Complete) data for Fluvastatin (14 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Yildiz A, Gul CB, Ocak N, Ersoy A, Sag S, Oruc A, Ayar Y, Dagel T, Dirican M, Gullulu M. Fluvastatin Decreases Oxidative Stress in Kidney Transplant Patients. Transplant Proc. 2015 Dec;47(10):2870-4. doi: 10.1016/j.transproceed.2015.10.027. PubMed PMID: 26707305.

3: Sekiya A, Morishita E, Maruyama K, Torishima H, Ohtake S. Fluvastatin Upregulates the Expression of Tissue Factor Pathway Inhibitor in Human Umbilical Vein Endothelial Cells. J Atheroscler Thromb. 2015 Jul 23;22(7):660-8. doi: 10.5551/jat.28175. Epub 2015 Jan 16. PubMed PMID: 25735397.

4: Zhao S, Wang F, Yang K, Hao Y, Li G, Yang M, Yang Z. [Efficacy and safety of fluvastatin extended-release tablets in Chinese patients with hyperlipidemia: a multi-center, randomized, double-blind, double dummy, active-controlled, parallel-group study]. Zhonghua Nei Ke Za Zhi. 2014 Jun;53(6):455-9. Chinese. PubMed PMID: 25146513.

5: Sławińska-Brych A, Zdzisińska B, Kandefer-Szerszeń M. Fluvastatin inhibits growth and alters the malignant phenotype of the C6 glioma cell line. Pharmacol Rep. 2014 Feb;66(1):121-9. doi: 10.1016/j.pharep.2014.01.002. Epub 2014 Feb 1. PubMed PMID: 24905317.

6: Kolawole EM, McLeod JJ, Ndaw V, Abebayehu D, Barnstein BO, Faber T, Spence AJ, Taruselli M, Paranjape A, Haque TT, Qayum AA, Kazmi QA, Wijesinghe DS, Sturgill JL, Chalfant CE, Straus DB, Oskeritzian CA, Ryan JJ. Fluvastatin Suppresses Mast Cell and Basophil IgE Responses: Genotype-Dependent Effects. J Immunol. 2016 Feb 15;196(4):1461-70. doi: 10.4049/jimmunol.1501932. Epub 2016 Jan 15. PubMed PMID: 26773154; PubMed Central PMCID: PMC4744515.

7: Galus R, Włodarski K, Malejczyk J, Jóźwiak J. Fluvastatin influences hair color in C57BL/6 mice. Int J Mol Sci. 2013 Jul 10;14(7):14333-45. doi: 10.3390/ijms140714333. PubMed PMID: 23846727; PubMed Central PMCID: PMC3742247.

8: Korhonova M, Doricakova A, Dvorak Z. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLoS One. 2015 Sep 14;10(9):e0137720. doi: 10.1371/journal.pone.0137720. eCollection 2015. PubMed PMID: 26366873; PubMed Central PMCID: PMC4569258.

9: Atsukawa M, Tsubota A, Shimada N, Kondo C, Itokawa N, Nakagawa A, Fukuda T, Matsushita Y, Narahara Y, Osada Y, Yamaguchi H, Nakatsuka K, Iwakiri K, Kawamoto C, Sakamoto C. Effect of fluvastatin on 24-week telaprevir-based combination therapy for hepatitis C virus genotype 1b-infected chronic hepatitis C. Eur J Gastroenterol Hepatol. 2014 Jul;26(7):781-7. doi: 10.1097/MEG.0000000000000105. PubMed PMID: 24732752.

10: Kubatka P, Stollárová N, Škarda J, Žihlavníková K, Kajo K, Kapinová A, Adamicová K, Péč M, Dobrota D, Bojková B, Kassayová M, Orendáš P. Preventive effects of fluvastatin in rat mammary carcinogenesis. Eur J Cancer Prev. 2013 Jul;22(4):352-7. doi: 10.1097/CEJ.0b013e32835b385d. PubMed PMID: 23212095.

11: Peng J, Zhang D, Ma Y, Wang G, Guo Z, Lu J. Protective effect of fluvastatin on influenza virus infection. Mol Med Rep. 2014 Jun;9(6):2221-6. doi: 10.3892/mmr.2014.2076. Epub 2014 Mar 27. PubMed PMID: 24676773.

12: Habara M, Nasu K, Terashima M, Ko E, Yokota D, Ito T, Kurita T, Teramoto T, Kimura M, Kinoshita Y, Tsuchikane E, Asakura Y, Matsubara T, Suzuki T. Impact on optical coherence tomographic coronary findings of fluvastatin alone versus fluvastatin + ezetimibe. Am J Cardiol. 2014 Feb 15;113(4):580-7. doi: 10.1016/j.amjcard.2013.10.038. Epub 2013 Nov 22. PubMed PMID: 24388622.

13: Goard CA, Chan-Seng-Yue M, Mullen PJ, Quiroga AD, Wasylishen AR, Clendening JW, Sendorek DH, Haider S, Lehner R, Boutros PC, Penn LZ. Identifying molecular features that distinguish fluvastatin-sensitive breast tumor cells. Breast Cancer Res Treat. 2014 Jan;143(2):301-12. doi: 10.1007/s10549-013-2800-y. Epub 2013 Dec 17. PubMed PMID: 24337703.

14: Vincze J, Jenes Á, Füzi M, Almássy J, Németh R, Szigeti G, Dienes B, Gaál Z, Szentesi P, Jóna I, Kertai P, Paragh G, Csernoch L. Effects of fluvastatin and coenzyme Q10 on skeletal muscle in normo- and hypercholesterolaemic rats. J Muscle Res Cell Motil. 2015 Jun;36(3):263-74. doi: 10.1007/s10974-015-9413-5. Epub 2015 Apr 29. PubMed PMID: 25920381.

15: Zhang L, Liu J, Liu Y, Xu Y, Zhao X, Qian J, Sun B, Xing C. Fluvastatin inhibits the expression of fibronectin in human peritoneal mesothelial cells induced by high-glucose peritoneal dialysis solution via SGK1 pathway. Clin Exp Nephrol. 2015 Jun;19(3):336-42. doi: 10.1007/s10157-014-0991-0. Epub 2014 Jun 20. PubMed PMID: 24942605.

16: Sheridan DA, Bridge SH, Crossey MM, Felmlee DJ, Fenwick FI, Thomas HC, Neely RD, Taylor-Robinson SD, Bassendine MF. Omega-3 fatty acids and/or fluvastatin in hepatitis C prior non-responders to combination antiviral therapy - a pilot randomised clinical trial. Liver Int. 2014 May;34(5):737-47. doi: 10.1111/liv.12316. Epub 2013 Oct 14. PubMed PMID: 24118830.

17: Sevin G, Yasa M, Akcay DY, Kirkali G, Kerry Z. Different responses of fluvastatin to cholesterol-induced oxidative modifications in rabbits: evidence for preventive effect against DNA damage. Cell Biochem Funct. 2013 Jun;31(4):325-32. doi: 10.1002/cbf.2903. Epub 2012 Oct 11. PubMed PMID: 23055364.

18: Xu HR, Chen WL, Chu NN, Li XN, Zhu JR. The difference in pharmacokinetics and pharmacodynamics between extended-release fluvastatin and immediate-release fluvastatin in healthy Chinese subjects. J Biomed Biotechnol. 2012;2012:386230. doi: 10.1155/2012/386230. Epub 2012 Jul 1. PubMed PMID: 22811596; PubMed Central PMCID: PMC3395249.

19: Chang JH, Lee KJ, Kim SK, Yoo DH, Kang TY. Validity of SW982 synovial cell line for studying the drugs against rheumatoid arthritis in fluvastatin-induced apoptosis signaling model. Indian J Med Res. 2014 Jan;139(1):117-24. PubMed PMID: 24604047; PubMed Central PMCID: PMC3994728.

20: Larocque G, Arnold AA, Chartrand E, Mouget Y, Marcotte I. Effect of sodium bicarbonate as a pharmaceutical formulation excipient on the interaction of fluvastatin with membrane phospholipids. Eur Biophys J. 2010 Nov;39(12):1637-47. doi: 10.1007/s00249-010-0622-y. Epub 2010 Aug 27. PubMed PMID: 20798935.